Myriceron caffeoyl ester
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Overview
Description
Myriceron caffeoyl ester is a natural compound found in various plants, including Myrica cerifera, a plant commonly known as wax myrtle. This compound has been found to have potential therapeutic effects, making it an important subject of research in the field of natural products.
Mechanism Of Action
The mechanism of action of Myriceron caffeoyl ester is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Myriceron caffeoyl ester has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, suggesting that it may have anti-inflammatory effects.
Biochemical And Physiological Effects
Myriceron caffeoyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Myriceron caffeoyl ester has also been found to scavenge free radicals and reduce oxidative stress, suggesting that it may have antioxidant effects.
Advantages And Limitations For Lab Experiments
One advantage of using Myriceron caffeoyl ester in lab experiments is that it is a natural compound, making it a potentially safer alternative to synthetic drugs. However, one limitation is that the compound is not readily available in large quantities, making it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on Myriceron caffeoyl ester. One direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Myriceron caffeoyl ester and its potential use in other therapeutic areas.
Scientific Research Applications
Myriceron caffeoyl ester has been found to have various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Myriceron caffeoyl ester has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
CAS RN |
142877-49-4 |
---|---|
Product Name |
Myriceron caffeoyl ester |
Molecular Formula |
C39H52O7 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1 |
InChI Key |
RHAKBYCTYSBWIE-QWZNMBRFSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
synonyms |
50-235 myriceron caffeoyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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